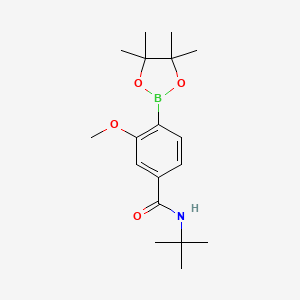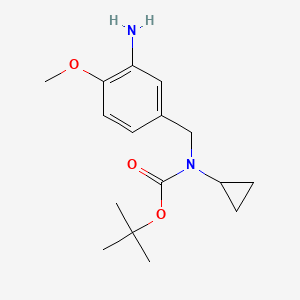
N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine is a compound that features a cyclobutanamine core substituted with a 4-chloropyridin-2-ylmethyl group and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine typically involves the following steps:
Formation of the 4-chloropyridin-2-ylmethyl intermediate: This can be achieved through the reaction of 4-chloropyridine with a suitable alkylating agent.
Cyclobutanamine formation: The cyclobutanamine core can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of fluorine atoms: The difluorination of the cyclobutanamine core can be carried out using fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares a similar pyridine structure but lacks the cyclobutanamine core and fluorine atoms.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar to the above compound but with a methyl group substitution.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a methyl group.
Uniqueness
N-((4-chloropyridin-2-yl)methyl)-3,3-difluorocyclobutanamine is unique due to its combination of a cyclobutanamine core, difluorination, and a 4-chloropyridin-2-ylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C10H11ClF2N2 |
|---|---|
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
N-[(4-chloropyridin-2-yl)methyl]-3,3-difluorocyclobutan-1-amine |
InChI |
InChI=1S/C10H11ClF2N2/c11-7-1-2-14-8(3-7)6-15-9-4-10(12,13)5-9/h1-3,9,15H,4-6H2 |
InChI-Schlüssel |
UKYVUBUIPJLCMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)NCC2=NC=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


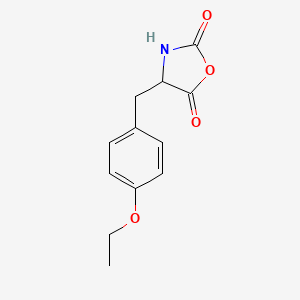

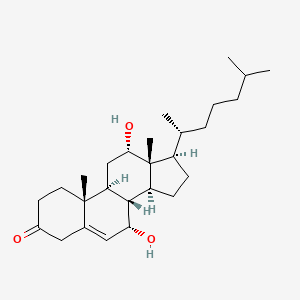

![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
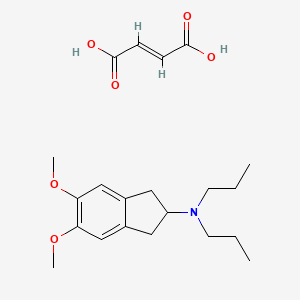
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)
![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)
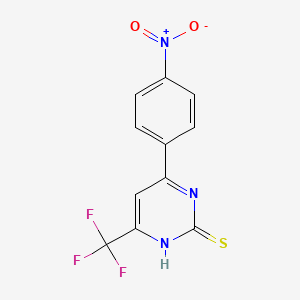
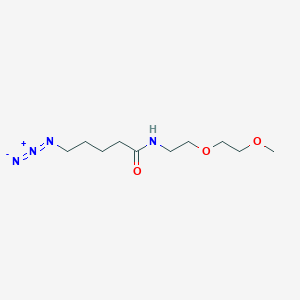
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
